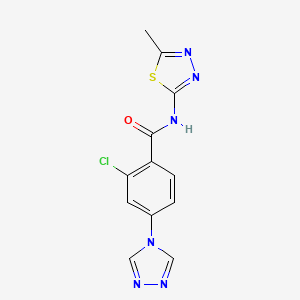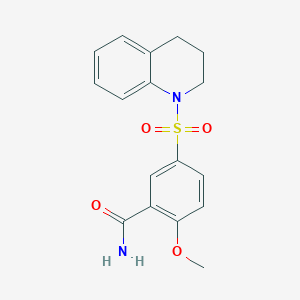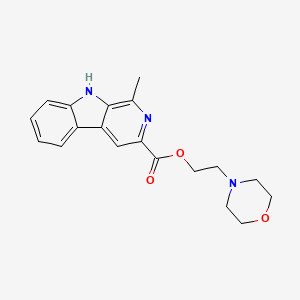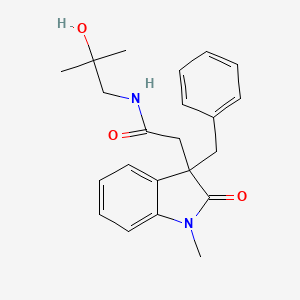
N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide, also known as A-366, is a novel and potent selective inhibitor of histone methyltransferase G9a. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide selectively inhibits the histone methyltransferase G9a, which is involved in the methylation of histone H3 at lysine 9 (H3K9). This leads to the downregulation of genes involved in cell proliferation and survival, resulting in the inhibition of cancer cell growth. N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has also been shown to inhibit the expression of cancer stem cell markers, which are responsible for tumor initiation and resistance to chemotherapy.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has been shown to have several biochemical and physiological effects. It inhibits the methylation of H3K9, leading to the downregulation of genes involved in cell proliferation and survival. N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide also inhibits the expression of cancer stem cell markers, which are responsible for tumor initiation and resistance to chemotherapy. In addition, N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide is its selectivity for G9a, which minimizes off-target effects. It also has good potency and can be used at low concentrations. However, N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has poor solubility in water, which can make it difficult to work with in some experiments. In addition, N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has not been extensively tested in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide. One area of research is the development of more potent and selective inhibitors of G9a. Another area of research is the investigation of the pharmacokinetic properties of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide and its potential use in vivo. In addition, the role of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide in other diseases, such as neurological disorders, should be explored. Finally, the combination of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide with other anticancer agents should be investigated to determine if it can enhance their efficacy.
Métodos De Síntesis
The synthesis of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide involves a multi-step process that starts with the reaction of 1,2,3,4-tetrahydroisoquinoline with ethyl bromoacetate to produce the corresponding ester. This is followed by a series of reactions, including reduction, alkylation, and cyclization, to yield the final product. The overall yield of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide is around 10%, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-10-9-19-17(20)16-6-5-15(22-16)14-4-2-3-12-11-18-8-7-13(12)14/h2-6,18H,7-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWJIYILEYBNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(O1)C2=CC=CC3=C2CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-tert-butyl-N-[1-(methoxymethyl)propyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5461529.png)

![N-{[1-(3-chloro-4-fluorobenzyl)pyrrolidin-3-yl]methyl}-2-cyclopropylacetamide](/img/structure/B5461549.png)
![3-(butylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5461553.png)


![{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5461572.png)
![N-[1-(4-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5461581.png)
![N-benzyl-4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B5461594.png)
![4-benzyl-5-[1-(cyclopropylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5461608.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(1-methylcyclopropyl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5461620.png)

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5461625.png)
